6-(Methylthio)nicotinonitrile
Description
Properties
CAS No. |
408350-80-1 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
6-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 |
InChI Key |
COONHACHVMHEKN-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C=C1)C#N |
Canonical SMILES |
CSC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Bioactivity
The methylthio and nitrile groups in 6-(methylthio)nicotinonitrile are critical to its reactivity. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
- Trifluoromethyl Substitution : The introduction of -CF₃ (as in ) increases lipophilicity, enhancing blood-brain barrier penetration in drug candidates.
- Amino Groups: 4,6-Diamino derivatives () exhibit superior water solubility, making them suitable for aqueous formulations.
- Bromobenzofuran Hybrids : These derivatives () show potent cytotoxicity against cancer cell lines, attributed to the electron-withdrawing bromine atom.
Preparation Methods
Direct Methylation of 6-Mercaptonicotinonitrile Precursors
One of the most straightforward methods to prepare 6-(Methylthio)nicotinonitrile involves methylation of a mercapto (thiol) precursor at the 6-position of nicotinonitrile derivatives.
Procedure : Starting from 5-acetyl-6-mercaptonicotinonitrile or related thioxo-pyridine derivatives, methyl iodide is used as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate in ethanol solvent. The reaction typically proceeds under stirring at room temperature or mild reflux conditions until precipitation of the product occurs.
Example : A study reported the methylation of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide in ethanol and sodium hydroxide, yielding 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile with a 74% yield and melting point 140–142 °C after recrystallization.
-
$$
\text{6-Mercaptonicotinonitrile derivative} + \text{CH}_3\text{I} \xrightarrow[\text{NaOH}]{\text{EtOH}} \text{this compound derivative}
$$ Advantages : This method is relatively simple, uses readily available reagents, and provides good yields with straightforward purification.
Nucleophilic Substitution Using Halomethyl Derivatives
Another effective synthetic route involves nucleophilic substitution of halomethyl compounds with nicotinonitrile thiolates or related intermediates.
Methodology : The cyano intermediate (nicotinonitrile bearing a mercapto group) is reacted with bromomethyl or chloromethyl derivatives in polar aprotic solvents such as anhydrous dimethylformamide (DMF) or ethanol, in the presence of a tertiary amine base (e.g., triethylamine, diisopropylethylamine).
Typical Conditions : The reaction is carried out at room temperature or under gentle reflux and monitored by TLC or LC-MS until completion (1–18 hours).
Isolation : The product is precipitated by addition of water, followed by filtration and drying.
Research Example : A synthesis of 6-((2H-Tetrazol-5-yl)methylthio)-N-(4-fluorophenyl)nicotinamide involved preparation of the cyano intermediate by reaction with bromomethyl derivatives in DMF with tertiary amine bases, yielding the desired methylthio-substituted nicotinonitrile derivatives.
Advantages : This approach allows for the introduction of various alkyl or functionalized methylthio groups, facilitating the synthesis of diverse derivatives.
General Notes on Synthetic Strategies
Catalysts and Bases : The use of bases such as potassium carbonate or sodium hydroxide is common to deprotonate thiol groups, facilitating nucleophilic substitution or methylation.
Solvents : Ethanol is frequently used due to its ability to dissolve both organic substrates and inorganic bases, and its suitability for reflux conditions.
Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard analytical techniques to monitor reaction progress.
Purification : Crystallization from ethanol or precipitation by water addition are common purification methods, often followed by filtration and drying.
Summary Table of Preparation Methods
Q & A
Q. What computational tools predict physicochemical properties for derivative optimization?
- Methodological Answer : QSAR models in Schrödinger Suite correlate logP, solubility, and bioavailability with structural features (e.g., Hammett σ values for substituents). Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
